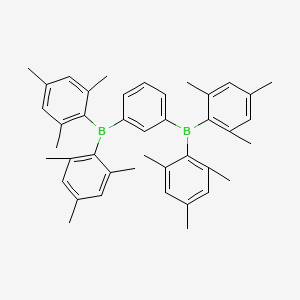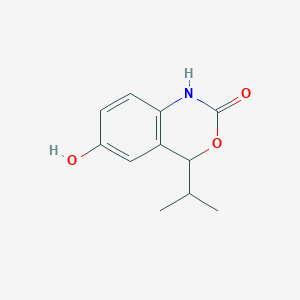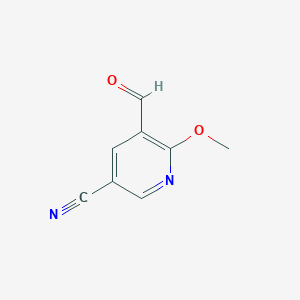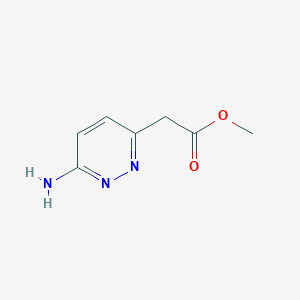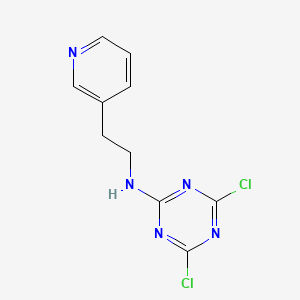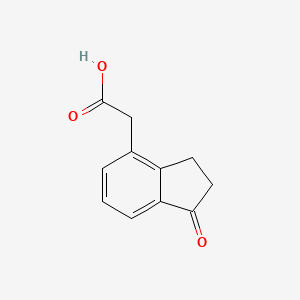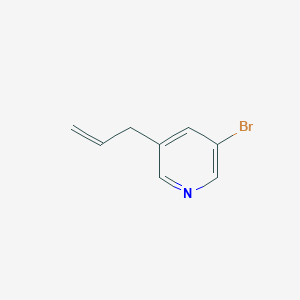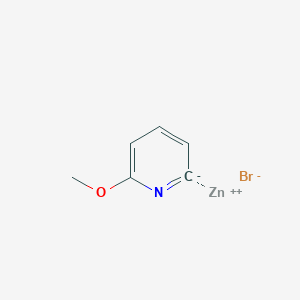
(4-tert-butylcyclohexyl) methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-butylcyclohexyl) methanesulfonate is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a methanesulfonic acid group attached to a 4-tert-butyl-cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-tert-butylcyclohexyl) methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 4-tert-butyl-cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 4-tert-butyl-cyclohexyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butylcyclohexyl) methanesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and 4-tert-butyl-cyclohexanol in the presence of water and an acid or base catalyst.
Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Substitution: Common nucleophiles include amines, alcohols, and thiols, and the reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Hydrolysis: Methanesulfonic acid and 4-tert-butyl-cyclohexanol.
Substitution: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
(4-tert-butylcyclohexyl) methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Employed as a catalyst or catalyst precursor in certain organic reactions, such as esterification and alkylation.
Material Science: Investigated for its potential use in the development of novel materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of methanesulfonic acid 4-tert-butyl-cyclohexyl ester involves its ability to act as an electrophile in chemical reactions. The sulfonic acid ester group is highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid methyl ester
- Methanesulfonic acid ethyl ester
- Methanesulfonic acid isopropyl ester
Uniqueness
(4-tert-butylcyclohexyl) methanesulfonate is unique due to the presence of the bulky 4-tert-butyl-cyclohexyl group, which imparts steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other methanesulfonic acid esters and can lead to different reaction outcomes and applications.
Properties
Molecular Formula |
C11H22O3S |
|---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) methanesulfonate |
InChI |
InChI=1S/C11H22O3S/c1-11(2,3)9-5-7-10(8-6-9)14-15(4,12)13/h9-10H,5-8H2,1-4H3 |
InChI Key |
DMRFYSSPPNUNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


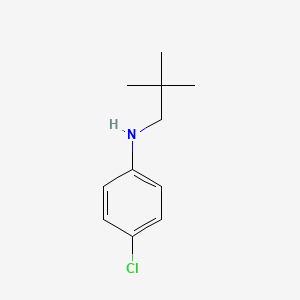
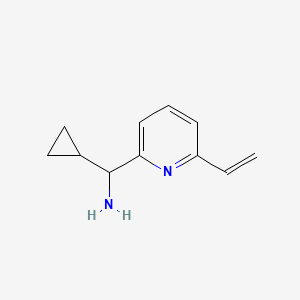

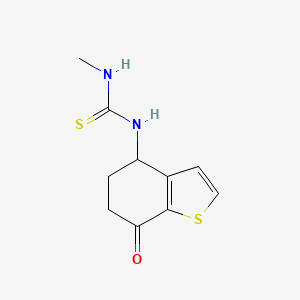
![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxy-1,7-naphthyridin-2(1H)-one](/img/structure/B8565160.png)
![[2-(4-chlorophenyl)cyclohexen-1-yl]methanol](/img/structure/B8565166.png)
